molecular formula C20H20N2O2 B11646220 Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11646220
M. Wt: 320.4 g/mol
InChI Key: JZVVQUJEEIJRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group at the 3-position and an amino group attached to a 3,4-dimethylphenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where the quinoline derivative is reacted with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate: Similar structure with a thiophene ring instead of a quinoline ring.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position of the quinoline ring.

    Indole Derivatives: Compounds with an indole ring system, which share some structural similarities with quinoline derivatives.

Uniqueness

Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-8-6-5-7-16(18)19(17)22-15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

JZVVQUJEEIJRMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.